Acide indole-3-lactique

Vue d'ensemble

Description

L'acide indole-3-lactique est un métabolite dérivé de l'acide aminé tryptophane. Il est produit par divers micro-organismes, y compris les espèces de Lactobacillus, et joue un rôle important dans la modulation de la physiologie de l'hôte et les interactions microbiennes. Ce composé a suscité l'attention pour ses applications thérapeutiques potentielles, en particulier dans le contexte de la santé intestinale et de la modulation immunitaire .

Applications De Recherche Scientifique

Indole-3-lactic acid has a wide range of scientific research applications across various fields:

Chemistry: It is used as a precursor for synthesizing other indole derivatives with potential pharmaceutical applications.

Biology: Indole-3-lactic acid plays a role in microbial communication and gut microbiota modulation.

Medicine: The compound has potential therapeutic applications in treating conditions such as atopic dermatitis and inflammatory bowel disease.

Mécanisme D'action

Target of Action

Indole-3-lactic acid (ILA) is a key molecule produced by Lactobacillus . It primarily targets intestinal epithelial cells and macrophages . ILA is recognized as a key contributor to immune cell differentiation and cytokine synthesis through the activation of aryl hydrocarbon receptors , thereby influencing immune modulation .

Mode of Action

ILA interacts with its targets and results in several changes. Specifically, Lactobacillus metabolizes tryptophan into ILA, thereby augmenting the expression of key bacterial enzymes implicated in tryptophan metabolism . ILA inhibits glycolysis, NF-κB, and HIF pathways in epithelial cells to reduce CCL2/7 production, thereby preventing the accumulation of inflammatory macrophages .

Biochemical Pathways

ILA affects several biochemical pathways. It leads to the synthesis of other indole derivatives including indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA) . ILA increases the abundance of tryptophan-metabolizing bacteria (e.g., Clostridium), as well as the mRNA expression of acyl-CoA dehydrogenase and indolelactate dehydrogenase in vivo and in vitro, resulting in an augmented production of IPA and IAA .

Result of Action

ILA possesses the ability to mitigate intestinal inflammation and modulate the gut microbiota . It decreases endotoxin-induced activation of macrophages, and release and expression of IL-8 in intestinal epithelial cells . ILA also has a profound impact on host immunity and intestinal function .

Analyse Biochimique

Biochemical Properties

ILA is involved in the differentiation of immune cells and the synthesis of cytokines via the aryl hydrocarbon receptors for modulating immunity . It interacts with key bacterial enzymes implicated in tryptophan metabolism, leading to the synthesis of other indole derivatives .

Cellular Effects

ILA has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated to alleviate intestinal inflammation and correct microbial dysbiosis . In human skin-equivalent atopic dermatitis models, ILA was found to affect the AD-associated genetic biomarkers and increase the expression of the major constituent proteins of the skin barrier .

Molecular Mechanism

ILA exerts its effects at the molecular level through various mechanisms. It acts as an aryl hydrocarbon receptor (AhR) agonist . It also potentiates NGF-induced neurite outgrowth through the Ras/ERK pathway . Furthermore, ILA has been found to downregulate glycolysis, NF-κB, and HIF signaling pathways via the aryl hydrocarbon receptor, resulting in decreased CCL2/7 production in epithelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, ILA has been observed to have temporal effects. For instance, in human skin-equivalent atopic dermatitis models, the induced AD-HSEs were treated with ILA for 7 days, which affected the AD-associated genetic biomarkers and increased the expression of the major constituent proteins of the skin barrier .

Dosage Effects in Animal Models

In animal models, the effects of ILA vary with different dosages. For instance, in a study on the impact of ILA supplementation in animal models of multiple sclerosis, ILA was found to block neuroinflammation and enhance remyelination .

Metabolic Pathways

ILA is involved in the metabolic pathways of tryptophan. Specifically, Lactobacillus metabolizes tryptophan into ILA, thereby augmenting the expression of key bacterial enzymes implicated in tryptophan metabolism .

Subcellular Localization

In the case of indole-3-acetic acid, a related compound, it has been observed to accumulate in the chloroplast during certain stages of somatic embryogenesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide indole-3-lactique peut être synthétisé par fermentation du tryptophane par des souches bactériennes spécifiques telles que Lactiplantibacillus plantarum. Le processus implique la conversion du tryptophane en this compound par des voies enzymatiques. Le composé peut être purifié en utilisant des techniques telles que la résine macroporeuse, Sephadex G-25 et la chromatographie liquide haute performance en phase inverse .

Méthodes de production industrielle : La production industrielle de l'this compound implique généralement des procédés de fermentation à grande échelle. Des souches bactériennes à haut rendement de production sont cultivées dans des bioréacteurs sous des conditions contrôlées pour maximiser le rendement. Le bouillon de fermentation est ensuite soumis à des processus de purification pour obtenir de l'this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'acide indole-3-lactique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont facilitées par différents réactifs et conditions.

Réactifs et conditions courants :

Oxydation : L'this compound peut être oxydé en utilisant des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou d'autres électrophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des dérivés de l'indole tels que l'acide indole-3-acétique, l'acide indole-3-propionique et d'autres indoles substitués .

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique dans divers domaines :

Chimie : Il est utilisé comme précurseur pour la synthèse d'autres dérivés de l'indole avec des applications pharmaceutiques potentielles.

Biologie : L'this compound joue un rôle dans la communication microbienne et la modulation du microbiote intestinal.

Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement de maladies telles que la dermatite atopique et la maladie inflammatoire de l'intestin.

5. Mécanisme d'action

L'this compound exerce ses effets par plusieurs voies moléculaires :

Activation du récepteur aux hydrocarbures aromatiques (AhR) : L'this compound agit comme un ligand pour le récepteur aux hydrocarbures aromatiques, modulant les réponses immunitaires et la production de cytokines.

Voie Ras/ERK : Le composé améliore la croissance des neurites et la différenciation neuronale par la voie de signalisation Ras/ERK.

Cross-feeding microbien : L'this compound favorise la croissance de bactéries intestinales bénéfiques, conduisant à la production d'autres dérivés de l'indole qui contribuent à l'homéostasie intestinale.

Comparaison Avec Des Composés Similaires

L'acide indole-3-lactique fait partie d'une famille de dérivés de l'indole, chacun ayant des propriétés et des applications uniques :

Acide indole-3-acétique (AIA) : Une hormone végétale impliquée dans la régulation de la croissance.

Acide indole-3-propionique (AIP) : Connu pour ses propriétés antioxydantes et ses effets neuroprotecteurs potentiels.

Indole-3-aldéhyde (IAld) : Joue un rôle dans la modulation immunitaire et la santé intestinale.

Acide indole-3-butyrique (AIB) : Utilisé comme agent d'enracinement dans la propagation des plantes

L'this compound se distingue par son double rôle dans la communication microbienne et la modulation de la physiologie de l'hôte, ce qui en fait un composé unique et précieux à la fois dans la recherche scientifique et les applications industrielles.

Propriétés

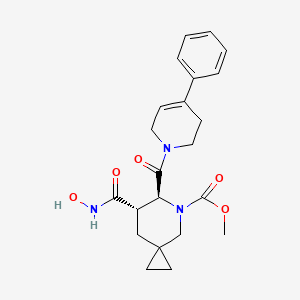

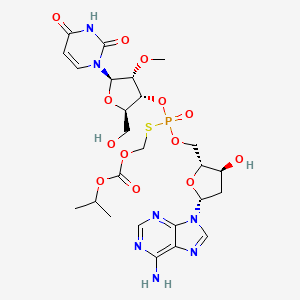

IUPAC Name |

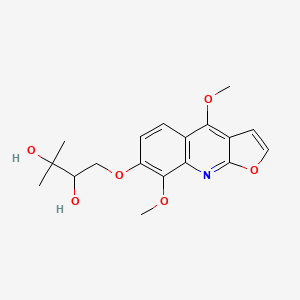

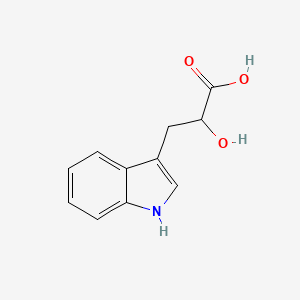

2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILAAMKEQUXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862758 | |

| Record name | Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-52-9, 832-97-3 | |

| Record name | Indole-3-lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-alpha-Hydroxy-1H-indole-3-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-hydroxy-1H-indole-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(indol-3-yl)lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SW11R7M7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)